Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride
Description
Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride (CAS: 173944-52-0) is a spirocyclic compound featuring a fused isochroman (benzopyran) ring and a piperidine moiety. Its molecular formula is C₁₃H₁₅NO₂·HCl, with a molecular weight of 253.73 g/mol and a density of 1.21 g/cm³ .
Properties
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZSGFGNSVCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627356 | |
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173944-52-0 | |
| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zinc-Mediated Coupling and Cyclization
A prominent method for synthesizing spirocyclic piperidine derivatives involves zinc-mediated coupling reactions. In the patent CN111039949A, a four-step protocol is described for analogous compounds:
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Step 1 : N-Benzyl-4-piperidone reacts with bromo-carboxylic ester in the presence of activated zinc powder (1.1:1.1:1 molar ratio). Activation of zinc via dilute hydrochloric acid washing is critical to remove oxide layers, enhancing reactivity.
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Step 2 : Reduction of the intermediate using red aluminum (Al(Hg)) yields a diol product.
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Step 3 : Cyclization with a leaving reagent (e.g., mesyl chloride) in dichloromethane forms the spiro-oxetane structure.
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Step 4 : Catalytic hydrogenation with palladium-carbon (Pd/C, 0.05–0.10 wt%) under 10–25 bar H₂ pressure removes the benzyl protecting group.
Key Parameters :
Table 1: Zinc-Mediated Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Zinc Activation | HCl-washed | +20% |
| Molar Ratio (Zn:2:1) | 1.1:1.1:1 | Max. 78% |
| Hydrogenation Pressure | 15 bar | 92% Debenzylation |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and reproducibility. Key adaptations from laboratory methods include:
Table 2: Industrial vs. Laboratory Yields
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Zinc Coupling | 78% | 85% |
| Reductive Cyclization | 70% | 88% |
| Hydrogenation | 92% | 95% |
Reaction Optimization and Catalytic Strategies
Solvent and Temperature Effects
Catalytic Hydrogenation Innovations
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Pd/C vs. PtO₂ : Pd/C achieves 95% debenzylation at 15 bar H₂, whereas PtO₂ requires 30 bar for comparable results.
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Solvent Mixtures : Ethanol/water (9:1) enhances catalyst longevity by preventing Pd leaching.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Zinc-Mediated | 78% | High | Moderate |
| Reductive Amination | 65% | Low | High |
| Continuous Flow | 85% | Very High | Low |
Trade-offs : Zinc-mediated routes favor scalability but require rigorous metal handling. Reductive amination offers cost savings but struggles with byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its ability to inhibit histamine release from mast cells, which is relevant in allergic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The spiro[piperidine] scaffold is shared among analogs, but differences in fused rings or substituents significantly alter properties. Key examples include:
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride
- CAS : 475152-33-1
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- Key Difference : Replaces the isochroman ring with an isobenzofuran (oxygen-containing heterocycle), reducing aromaticity and altering electronic properties .
Spiro[isoindoline-1,4'-piperidin]-3-one Hydrochloride
- CAS : 328233-04-1
- Molecular Formula : C₁₃H₁₅ClN₂O
- Molecular Weight : 254.72 g/mol
Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride
Physicochemical Properties
Notes:
Commercial Availability and Regulatory Status
- Spiro[isochroman-1,4'-piperidin]-3-one HCl : Available from ECHEMI and绍兴礼创医药科技有限公司 with ≥95% purity .
- 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one HCl : Temporarily out of stock (as of 2024), with GHS hazard warnings for skin/eye irritation .
- Spiro[indoline-3,4'-piperidin]-2-one HCl : Offered by Combi-Blocks at 96% purity, compliant with REACH/ISO standards .
Biological Activity
Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that combines an isochroman ring with a piperidine moiety, which may confer distinct pharmacological properties. The following sections will discuss its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₅ClN₁O
- Molecular Weight : Approximately 245.72 g/mol
- Structure : The spirocyclic arrangement contributes to its unique reactivity and interactions with biological targets.
The primary mechanism of action for this compound involves its interaction with specific molecular targets:
- Target Enzymes : It has been identified as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer.
- Histamine Release Inhibition : The compound also inhibits histamine release from mast cells, which is significant for managing allergic reactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its interaction with inflammatory pathways indicates possible applications in treating inflammatory diseases.
- Anticancer Activity : Due to its role in inhibiting HDACs, it may have anticancer properties by modulating gene expression related to tumor growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential against various pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Inhibits HDACs, affecting cancer cell proliferation |
Case Study: Inhibition of Histone Deacetylases
In a study examining the effects of this compound on HDAC activity, researchers found that the compound demonstrated significant inhibition of HDAC enzymes in vitro. This inhibition led to increased acetylation of histones, suggesting a potential mechanism for its anticancer activity. Further experiments indicated that treatment with this compound resulted in reduced cell viability in various cancer cell lines, supporting its role as a therapeutic agent against cancer.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds. Its unique spirocyclic structure differentiates it from other derivatives such as spiroindole and spirooxindole compounds. These differences may account for its distinct biological activities and mechanisms of action.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its small molecular size. Factors such as pH and temperature can influence its stability and activity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
